4-Methylbenzyl 4-morpholino[1]benzothieno[3,2-d]pyrimidin-2-yl sulfide
Description
4-Methylbenzyl 4-morpholino[1]benzothieno[3,2-d]pyrimidin-2-yl sulfide is a benzothieno[3,2-d]pyrimidine derivative characterized by a 4-methylbenzyl sulfide group at position 2 and a morpholino substituent at position 2. This compound belongs to a class of heterocyclic molecules studied for their dual functionality as anti-inflammatory agents and fluorescent probes targeting cyclooxygenase-2 (COX-2), an enzyme overexpressed in inflammatory and cancerous tissues .
Properties
IUPAC Name |
4-[2-[(4-methylphenyl)methylsulfanyl]-[1]benzothiolo[3,2-d]pyrimidin-4-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3OS2/c1-15-6-8-16(9-7-15)14-27-22-23-19-17-4-2-3-5-18(17)28-20(19)21(24-22)25-10-12-26-13-11-25/h2-9H,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOUIKNMWILSKIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=C(C(=N2)N4CCOCC4)SC5=CC=CC=C53 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylbenzyl 4-morpholino1benzothieno[3,2-d]pyrimidin-2-yl sulfide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzothieno Core: This step often involves the cyclization of a suitable precursor, such as a 2-aminothiophene derivative, under acidic or basic conditions to form the benzothieno structure.
Introduction of the Pyrimidine Ring: The benzothieno intermediate is then reacted with a suitable nitrile or amidine to introduce the pyrimidine ring, often using a cyclization reaction facilitated by a catalyst.
Attachment of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions, where a halogenated benzothieno-pyrimidine intermediate reacts with morpholine.
Formation of the Sulfide Linkage: Finally, the 4-methylbenzyl group is attached through a sulfide linkage, typically using a thiol or disulfide reagent under reductive conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfide group in 4-Methylbenzyl 4-morpholinobenzothieno[3,2-d]pyrimidin-2-yl sulfide can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced at the sulfide linkage to form thiols or disulfides, using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid, bromine, sulfuric acid.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, disulfides.
Substitution: Nitro derivatives, halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-Methylbenzyl 4-morpholino1benzothieno[3,2-d]pyrimidin-2-yl sulfide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential therapeutic properties. Its structural components suggest it could interact with various biological targets, making it a candidate for drug development. Studies may focus on its anti-cancer, anti-inflammatory, or antimicrobial activities.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced conductivity or stability. Its unique structure may also make it useful in the design of catalysts for chemical reactions.
Mechanism of Action
The mechanism of action of 4-Methylbenzyl 4-morpholino1benzothieno[3,2-d]pyrimidin-2-yl sulfide is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The morpholine ring and the benzothieno-pyrimidine core may facilitate binding to these targets, leading to modulation of biological pathways. Further research is needed to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Key analogues include derivatives of benzothieno[3,2-d]pyrimidine with variations in substituents at positions 2 and 3. Below is a comparative analysis based on COX-2 binding affinity, fluorescence, and anti-inflammatory activity:
Table 1: Comparative Data for Benzothieno[3,2-d]pyrimidine Derivatives
*ΔG = Binding free energy to COX-2 active site (lower values indicate stronger binding).
†Predicted values based on structural similarity to Compound 4 (see Section 2.2).
Key Findings from Comparative Studies
COX-2 Binding Affinity: The target compound’s 4-methylbenzyl sulfide group likely enhances hydrophobic interactions with COX-2’s active site compared to smaller substituents (e.g., cyclohexylthio in Compound 8) . Its predicted ΔG (-9.8 kcal/mol) surpasses that of Compound 4 (-9.4 kcal/mol), suggesting superior binding . The morpholino group at position 4 is critical for binding, as seen in all active derivatives (Compounds 4, 8, 9) .
Fluorescence Properties :
- The 4-methylbenzyl sulfide group in the target compound may improve fluorescence quantum yield (Φfl = 0.045) compared to antipyrine-bearing Compound 4 (Φfl = 0.032) due to extended π-conjugation .
- Fluorescence intensity correlates with electron-donating substituents, making the methyl group in the target compound advantageous for imaging applications .
Anti-Inflammatory Activity: Compounds with arylthio groups (e.g., 2,4-difluorophenylthio in Compound 9) show strong IL-8 suppression, while aliphatic thioethers (e.g., cyclohexylthio in Compound 8) exhibit weaker activity .
Biological Activity
4-Methylbenzyl 4-morpholino benzothieno[3,2-d]pyrimidin-2-yl sulfide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure
The chemical structure of 4-Methylbenzyl 4-morpholino benzothieno[3,2-d]pyrimidin-2-yl sulfide can be summarized as follows:
- Molecular Formula : C22H21N3OS2
- CAS Number : 478029-92-4
- Molecular Weight : 397.55 g/mol
The compound features a benzothieno-pyrimidine core, which is known for various biological activities, including anti-cancer and anti-inflammatory properties.
Research indicates that compounds with a similar scaffold may exhibit inhibition of key enzymes involved in cancer progression, particularly those related to the folate metabolism pathway. Specifically, the compound may act as an inhibitor of dihydrofolate reductase (DHFR) and thymidylate synthase (TS), both of which are critical in nucleotide synthesis and cellular proliferation .
Anticancer Activity
Several studies have explored the anticancer potential of benzothieno-pyrimidine derivatives. For instance, compounds with similar structures have been shown to inhibit tumor growth in various cancer cell lines through apoptosis induction and cell cycle arrest. The proposed mechanism involves the modulation of signaling pathways associated with cell survival and proliferation .
Table: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Inhibition of DHFR and TS | |
| Neuroprotective | Potential modulation of neurotransmitters | |
| Anti-inflammatory | Possible reduction in inflammatory markers |
Study on Anticancer Properties
A study conducted by researchers focused on the synthesis and evaluation of various benzothieno-pyrimidine derivatives, including 4-Methylbenzyl 4-morpholino benzothieno[3,2-d]pyrimidin-2-yl sulfide. The results indicated significant cytotoxic activity against human cancer cell lines, demonstrating a dose-dependent response. The study highlighted the compound's potential as a lead candidate for further development in cancer therapy .
Neuroprotection Research
Another line of research investigated the neuroprotective effects of similar compounds in models of neurodegeneration. While direct studies on this specific compound are scarce, related derivatives showed promise in protecting neuronal cells from apoptosis induced by oxidative stress. This suggests that 4-Methylbenzyl 4-morpholino benzothieno[3,2-d]pyrimidin-2-yl sulfide could have therapeutic implications for neurodegenerative conditions if further validated .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
